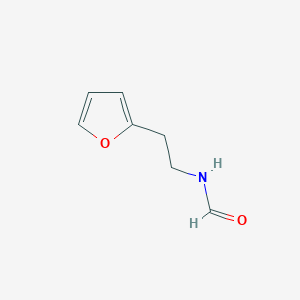![molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
4-[(acetyloxy)methyl]Cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Acetyloxy)methyl]Cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an acetyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone typically involves the acetylation of 4-hydroxymethylcyclohexanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(Acetyloxy)methyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4-[(Acetyloxy)methyl]Cyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Acetyloxy)methyl]Cyclohexanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and alter metabolic pathways.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the acetyloxy group.
4-Hydroxymethylcyclohexanone: The precursor in the synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone.
4-Methylcyclohexanone: A structurally related compound with a methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical modifications, making the compound versatile in synthetic and industrial processes.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |
InChI Key |
CWENPVJPLKTIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)


![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)


![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
